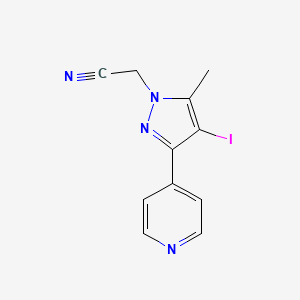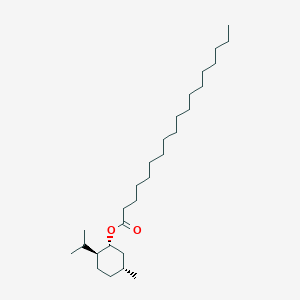
(-)-Menthyl Stearate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-Menthyl Stearate: is an ester compound formed from menthol and stearic acid. It is known for its pleasant minty aroma and is commonly used in various applications, including cosmetics and personal care products. The compound is characterized by its hydrophobic nature and is often utilized for its emollient properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Menthyl Stearate typically involves the esterification of menthol with stearic acid. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification. The general reaction is as follows:
Menthol+Stearic AcidAcid Catalyst(-)-Menthyl Stearate+Water
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous esterification processes where menthol and stearic acid are fed into a reactor with a catalyst. The reaction mixture is then heated and stirred to promote esterification. The product is purified through distillation or recrystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (-)-Menthyl Stearate can undergo oxidation reactions, particularly at the menthol moiety, leading to the formation of menthone derivatives.
Reduction: The ester group in this compound can be reduced to form menthol and stearic alcohol.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to menthol and stearic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can catalyze the hydrolysis reaction.
Major Products:
Oxidation: Menthone derivatives.
Reduction: Menthol and stearic alcohol.
Hydrolysis: Menthol and stearic acid.
Scientific Research Applications
Chemistry: (-)-Menthyl Stearate is used as a model compound in esterification studies and in the development of new synthetic methodologies.
Biology: In biological research, this compound is studied for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: The compound is explored for its potential use in topical formulations for its soothing and cooling effects on the skin.
Industry: this compound is widely used in the cosmetics industry as an emollient and fragrance ingredient. It is also used in the formulation of lotions, creams, and other personal care products.
Mechanism of Action
The mechanism of action of (-)-Menthyl Stearate primarily involves its interaction with the skin’s lipid barrier. The compound’s hydrophobic nature allows it to penetrate the lipid layers, providing moisturizing and emollient effects. Additionally, the menthol moiety in this compound can activate transient receptor potential (TRP) channels, particularly TRPM8, which is responsible for the cooling sensation experienced upon application.
Comparison with Similar Compounds
Menthyl Acetate: Another ester of menthol, but with acetic acid instead of stearic acid.
Menthyl Palmitate: An ester of menthol with palmitic acid, similar in structure but with a shorter fatty acid chain.
Menthyl Laurate: An ester of menthol with lauric acid, also with a shorter fatty acid chain.
Uniqueness: (-)-Menthyl Stearate is unique due to its longer fatty acid chain (stearic acid), which provides enhanced emollient properties and a more substantial hydrophobic character compared to its shorter-chain counterparts. This makes it particularly suitable for applications requiring long-lasting moisturizing effects.
Properties
Molecular Formula |
C28H54O2 |
|---|---|
Molecular Weight |
422.7 g/mol |
IUPAC Name |
[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] octadecanoate |
InChI |
InChI=1S/C28H54O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-28(29)30-27-23-25(4)21-22-26(27)24(2)3/h24-27H,5-23H2,1-4H3/t25-,26+,27-/m1/s1 |
InChI Key |
UFFYOHVNDSTCTL-KWXIBIRDSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)O[C@@H]1C[C@@H](CC[C@H]1C(C)C)C |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC1CC(CCC1C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


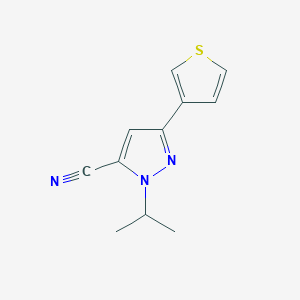
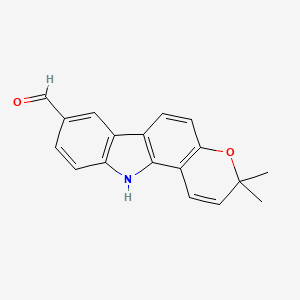
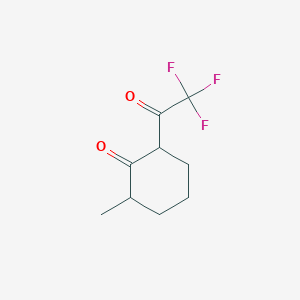
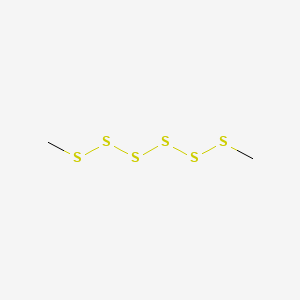


![4-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3,5-Difluoroaniline](/img/structure/B15292148.png)
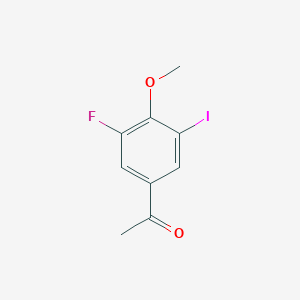
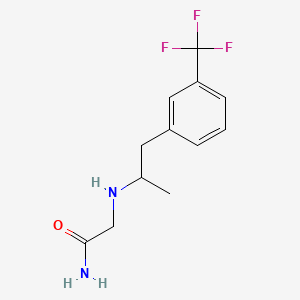

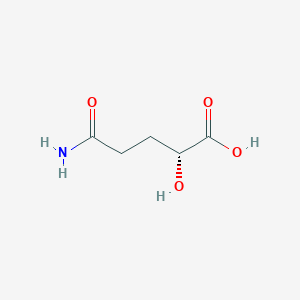
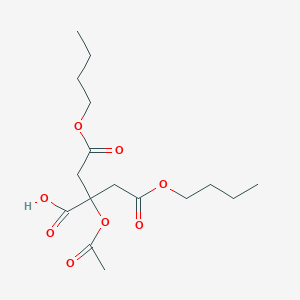
![(2R)-N-[(1R)-1-naphthalen-1-ylethyl]-2-[3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B15292190.png)
